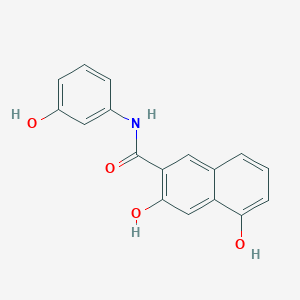
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is a naphthalene-based compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene core with hydroxyl groups and a carboxamide linkage, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and phenolic compounds.
Reaction Conditions: The hydroxylation of naphthalene derivatives is achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Carboxamide Formation: The carboxamide linkage is introduced through reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in developing new materials, dyes, and other industrial applications.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit lactate dehydrogenase, an enzyme crucial for energy production in certain parasites . The compound binds to the enzyme’s active site, disrupting its function and leading to the inhibition of parasite growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Naphthalenedicarboxylic Acid: Another naphthalene-based compound with carboxylic acid groups.
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic Acid: A naphthalene derivative with bromine and hydroxyl groups.
Uniqueness
3,5-Dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide is unique due to its specific hydroxyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives. Its ability to selectively inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
265309-06-6 |
|---|---|
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
3,5-dihydroxy-N-(3-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4/c19-12-5-2-4-11(8-12)18-17(22)14-7-10-3-1-6-15(20)13(10)9-16(14)21/h1-9,19-21H,(H,18,22) |
InChI-Schlüssel |
PSRVKITYLXZHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)NC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


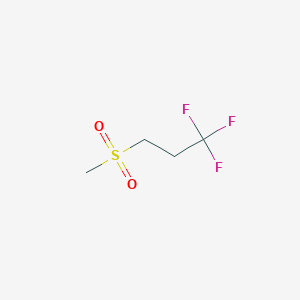

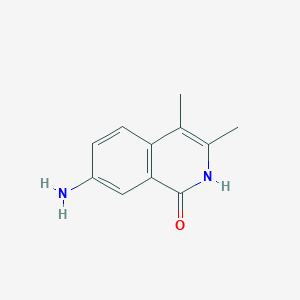
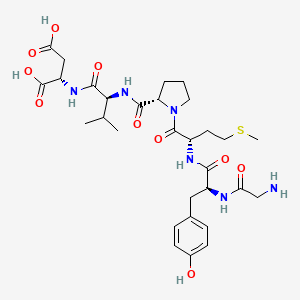
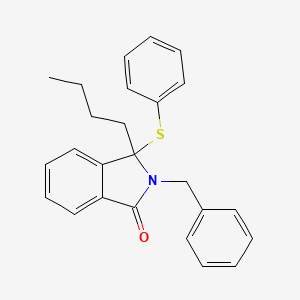

![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)
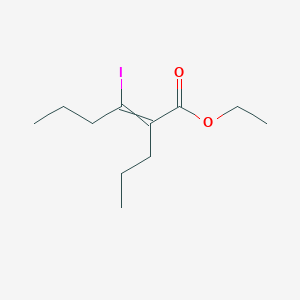

![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
